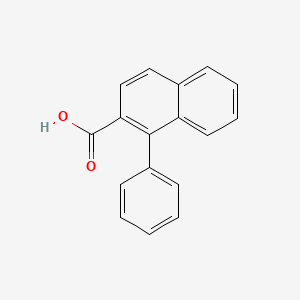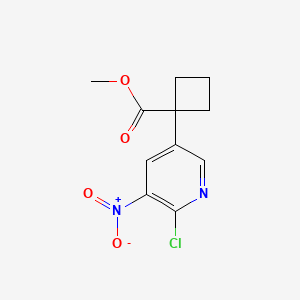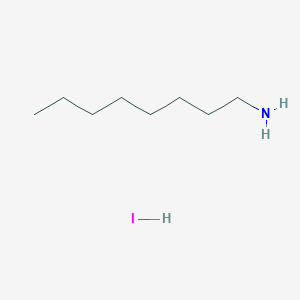
Octylamine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octylamine hydroiodide: is an organic compound that consists of an octylamine molecule combined with a hydroiodide ion. Octylamine, also known as 1-aminooctane, is a primary amine with the chemical formula CH₃(CH₂)₇NH₂. The hydroiodide ion is derived from hydroiodic acid (HI). This compound is typically used in organic synthesis and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of n-Octylammonium Iodide (OAI) is the perovskite layer in solar cells . This compound plays a crucial role in the preparation of perovskite solar cells .
Mode of Action
n-Octylammonium Iodide interacts with its target by incorporating into the perovskite layer . This incorporation helps reduce the presence of defects and grain boundaries within the perovskite film . The compound also induces a kind of “in-situ healing” effect for the “perovskite/carbon” interface .
Biochemical Pathways
The compound affects the trap-filling process in perovskite solar cells . This process involves the rapid filling (~10 ns) of low-density traps in the bulk of perovskite, followed by the slower filling (~100 ns) of high-density traps at the perovskite/hole transport material interface .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of n-Octylammonium Iodide, we can discuss its distribution and stability within the perovskite solar cells. The compound is known to enhance the long-term stability and durability of the device under operating conditions .
Result of Action
The action of n-Octylammonium Iodide results in a dramatic reduction in the number of trap states (by 50 times), which substantially improves the performance of the device . Moreover, the activation energy (~280 meV) of the dominant hole traps remains similar with and without surface passivation .
Action Environment
The action, efficacy, and stability of n-Octylammonium Iodide are influenced by the environmental conditions within the perovskite solar cells. The compound’s ability to reduce defects and enhance stability is particularly beneficial under the working conditions of these cells .
Biochemical Analysis
Biochemical Properties
n-Octylammonium Iodide plays a significant role in biochemical reactions, particularly in the context of perovskite solar cells
Cellular Effects
n-Octylammonium Iodide has been shown to have a profound impact on the stability of perovskite solar cells . It helps reduce the presence of defects and grain boundaries within the perovskite film, which can enhance the long-term stability and durability of the device under operating conditions .
Molecular Mechanism
The molecular mechanism of n-Octylammonium Iodide primarily involves its role in the stabilization of perovskite solar cells . It is incorporated into the perovskite layer, leading to improved stability of the solar cell
Temporal Effects in Laboratory Settings
In laboratory settings, incorporating n-Octylammonium Iodide into the perovskite layer can lead to improved stability of the solar cell . It helps reduce the presence of defects and grain boundaries within the perovskite film, which can enhance the long-term stability and durability of the device under operating conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of octylamine hydroiodide can be achieved through the reaction of octylamine with hydroiodic acid. The reaction is typically carried out in an aqueous medium, where octylamine is dissolved in water, and hydroiodic acid is added slowly with constant stirring. The reaction proceeds as follows:
CH₃(CH₂)₇NH₂+HI→CH₃(CH₂)₇NH₃I
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where octylamine and hydroiodic acid are mixed under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Octylamine hydroiodide can undergo nucleophilic substitution reactions where the hydroiodide ion is replaced by other nucleophiles.
Oxidation Reactions: The amine group in octylamine can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: this compound can be reduced to form octylamine and hydrogen iodide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reaction is typically carried out in polar solvents such as water or alcohol.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products:
Substitution: Formation of substituted amines or other organic compounds.
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Regeneration of octylamine and hydrogen iodide.
Scientific Research Applications
Chemistry: Octylamine hydroiodide is used as a reagent in organic synthesis, particularly in the preparation of various amine derivatives and as a catalyst in certain reactions.
Biology: In biological research, this compound is used to study the effects of amines on biological systems and to synthesize biologically active compounds.
Industry: In industrial applications, this compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Comparison with Similar Compounds
Hexylamine hydroiodide: Similar structure but with a shorter carbon chain.
Decylamine hydroiodide: Similar structure but with a longer carbon chain.
Dodecylamine hydroiodide: Similar structure but with an even longer carbon chain.
Uniqueness: Octylamine hydroiodide is unique due to its specific carbon chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly useful in applications where moderate solubility and reactivity are required.
Properties
CAS No. |
60734-63-6 |
|---|---|
Molecular Formula |
C8H20IN |
Molecular Weight |
257.16 g/mol |
IUPAC Name |
octylazanium;iodide |
InChI |
InChI=1S/C8H19N.HI/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H |
InChI Key |
HBZSVMFYMAOGRS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN.I |
Canonical SMILES |
CCCCCCCC[NH3+].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLE](/img/structure/B6305775.png)
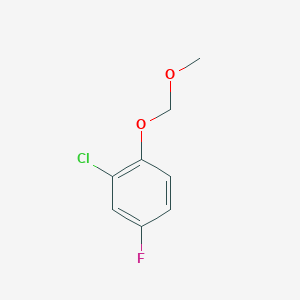

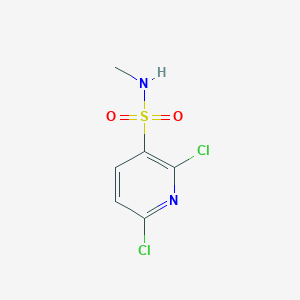
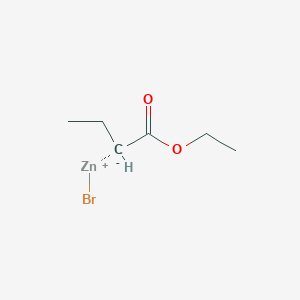
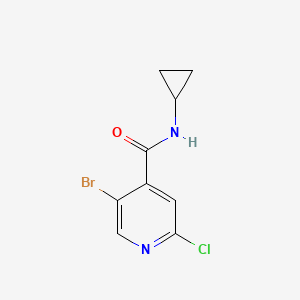
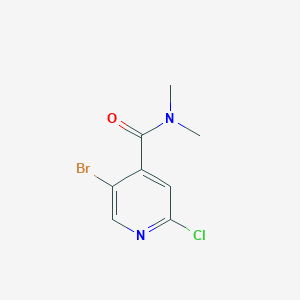
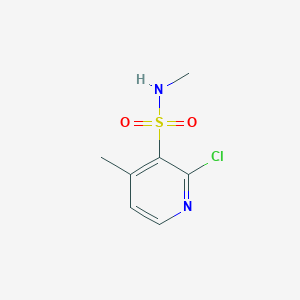
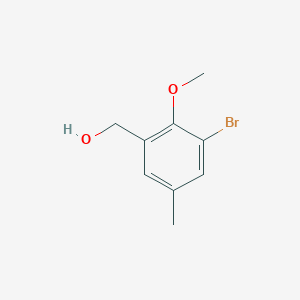
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)
